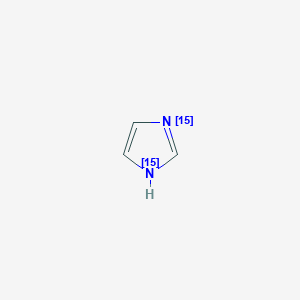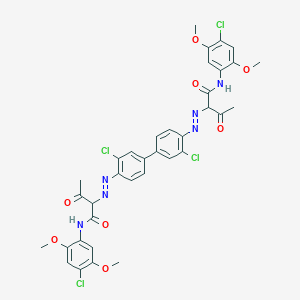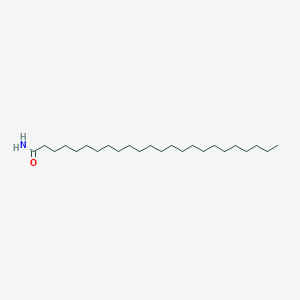
Tamoxifen nitrosocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tamoxifen nitrosocarbamate (TNC) is a novel chemical compound that has gained significant attention in the field of cancer research. TNC is a derivative of tamoxifen, a well-known drug used for the treatment of breast cancer. However, TNC has shown to be more effective than tamoxifen in inhibiting the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of Tamoxifen nitrosocarbamate involves the inhibition of estrogen receptor (ER) signaling. ER is a protein that is overexpressed in breast cancer cells. It plays a crucial role in the growth and survival of cancer cells. Tamoxifen nitrosocarbamate binds to ER and inhibits its activity, leading to the inhibition of cancer cell growth. Tamoxifen nitrosocarbamate has also been shown to inhibit the activity of other proteins that are involved in cancer cell growth, such as Akt and mTOR.
Biochemical and Physiological Effects:
Tamoxifen nitrosocarbamate has been shown to have several biochemical and physiological effects. It has been found to decrease the expression of genes that are involved in cancer cell growth and survival. Tamoxifen nitrosocarbamate has also been shown to decrease the production of inflammatory cytokines, which play a role in the development of cancer. In addition, Tamoxifen nitrosocarbamate has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tamoxifen nitrosocarbamate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Tamoxifen nitrosocarbamate is also stable and can be stored for an extended period. However, Tamoxifen nitrosocarbamate has some limitations. It is a relatively new compound, and its toxicity profile is not well established. Therefore, caution should be taken when handling Tamoxifen nitrosocarbamate.
Direcciones Futuras
There are several future directions for Tamoxifen nitrosocarbamate research. One direction is to investigate the efficacy of Tamoxifen nitrosocarbamate in combination with other anticancer drugs. Another direction is to study the toxicity profile of Tamoxifen nitrosocarbamate in animal models. In addition, further studies are needed to elucidate the mechanism of action of Tamoxifen nitrosocarbamate and to identify potential biomarkers for Tamoxifen nitrosocarbamate response.
Conclusion:
In conclusion, Tamoxifen nitrosocarbamate is a promising compound for the treatment of cancer. It has shown to be more effective than tamoxifen in inhibiting the growth of cancer cells. Tamoxifen nitrosocarbamate works by inhibiting ER signaling and other proteins that are involved in cancer cell growth. Tamoxifen nitrosocarbamate has several advantages for lab experiments, but its toxicity profile needs to be further investigated. Future research on Tamoxifen nitrosocarbamate should focus on its efficacy in combination with other anticancer drugs, its toxicity profile, and its mechanism of action.
Métodos De Síntesis
The synthesis of Tamoxifen nitrosocarbamate involves the reaction of tamoxifen with nitrosocarbamate. The reaction is carried out in the presence of a catalyst, which facilitates the formation of Tamoxifen nitrosocarbamate. The yield of Tamoxifen nitrosocarbamate is relatively high, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Tamoxifen nitrosocarbamate has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of breast cancer cells, prostate cancer cells, and lung cancer cells. Tamoxifen nitrosocarbamate has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, Tamoxifen nitrosocarbamate has been found to be effective in inhibiting the growth of cancer cells that are resistant to tamoxifen.
Propiedades
Número CAS |
104691-77-2 |
|---|---|
Fórmula molecular |
C27H27ClN2O4 |
Peso molecular |
479 g/mol |
Nombre IUPAC |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C27H27ClN2O4/c1-2-25(21-9-5-3-6-10-21)26(22-11-7-4-8-12-22)23-13-15-24(16-14-23)33-19-20-34-27(31)30(29-32)18-17-28/h3-16H,2,17-20H2,1H3/b26-25- |
Clave InChI |
MVRABSBYMCPHBM-QPLCGJKRSA-N |
SMILES isomérico |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCOC(=O)N(CCCl)N=O)/C3=CC=CC=C3 |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC(=O)N(CCCl)N=O)C3=CC=CC=C3 |
SMILES canónico |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC(=O)N(CCCl)N=O)C3=CC=CC=C3 |
Sinónimos |
N-(2-chloroethyl)-N-nitroso-2-(4-(1,2-diphenylbutenyl)phenoxy)ethyl carbamate N-nitroso-DBPE-carbamate tamoxifen nitrosocarbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)




![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)

